molecular formula C8H6BrClF2O B2493350 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene CAS No. 2092864-51-0

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene

Cat. No.: B2493350
CAS No.: 2092864-51-0
M. Wt: 271.49
InChI Key: PYSPMPZUZSGPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methoxy group

Preparation Methods

The synthesis of 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic precursor, followed by the introduction of the difluoromethyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure safety and efficiency. The use of advanced techniques such as continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatics with enzymes and receptors.

    Medicine: Research into the potential medicinal properties of halogenated aromatics includes exploring their use as pharmaceutical intermediates or active ingredients. The presence of multiple halogens can enhance the compound’s bioactivity and stability.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methoxy group. These electronic effects can alter the compound’s reactivity and interaction with other molecules.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene can be compared with other halogenated aromatic compounds, such as:

    1-Bromo-2-chloro-5-(difluoromethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

    1-Bromo-2-chloro-5-(difluoromethyl)-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of a methoxy group can affect the compound’s electronic properties and its interactions with other molecules.

    1-Bromo-2-chloro-5-fluorobenzene:

The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSPMPZUZSGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.